Biotin-slf

Description

BenchChem offers high-quality Biotin-slf suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-slf including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

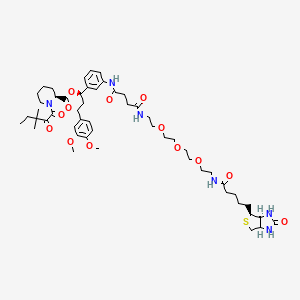

C52H76N6O13S |

|---|---|

Molecular Weight |

1025.3 g/mol |

IUPAC Name |

[(1R)-1-[3-[[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C52H76N6O13S/c1-6-52(2,3)48(62)49(63)58-25-10-9-14-39(58)50(64)71-40(19-17-35-18-20-41(66-4)42(32-35)67-5)36-12-11-13-37(33-36)55-46(61)22-21-45(60)54-24-27-69-29-31-70-30-28-68-26-23-53-44(59)16-8-7-15-43-47-38(34-72-43)56-51(65)57-47/h11-13,18,20,32-33,38-40,43,47H,6-10,14-17,19,21-31,34H2,1-5H3,(H,53,59)(H,54,60)(H,55,61)(H2,56,57,65)/t38-,39-,40+,43-,47-/m0/s1 |

InChI Key |

QFIMAWUXIBINCP-SLBVAARVSA-N |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |

Origin of Product |

United States |

Foundational & Exploratory

Principle of Bio-SLF as an FKBP12 Affinity Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and applications of Bio-SLF (Synthetic Ligand for FKBP12) and its derivatives as high-affinity probes for the FK506-Binding Protein 12 (FKBP12). This document details the core mechanisms of action, provides experimental protocols for key applications, summarizes quantitative data, and illustrates relevant biological pathways.

Introduction to FKBP12 and Bio-SLF

FKBP12 is a ubiquitously expressed 12-kDa peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, signal transduction, and the regulation of calcium channels.[1][2] It is renowned as the primary intracellular receptor for the immunosuppressant drugs FK506 (tacrolimus) and rapamycin.[3][4] The formation of the FKBP12-drug complex creates a composite surface that can bind to and inhibit the function of other proteins, such as calcineurin (by the FKBP12-FK506 complex) and the mechanistic target of rapamycin (mTOR) (by the FKBP12-rapamycin complex).[5][6] This "molecular glue" mechanism has made FKBP12 a significant target in drug discovery and a versatile tool in chemical biology.

Bio-SLF, or simply SLF, is a synthetic small molecule designed to bind with high affinity to the same hydrophobic pocket on FKBP12 as FK506 and rapamycin.[7] Its modular nature allows for the straightforward synthesis of various derivatives, enabling its use in a wide array of applications to probe FKBP12 function. These applications primarily fall into three categories:

-

Fluorescent Affinity Probes: For quantifying protein-ligand interactions.

-

Photo-cross-linking Probes: For identifying and mapping protein-protein interactions.

-

Proteolysis Targeting Chimera (PROTAC) Components: For inducing the targeted degradation of FKBP12 or FKBP12-fusion proteins.

Core Principle: High-Affinity Binding

The fundamental principle underlying all applications of Bio-SLF as a probe is its high-affinity and specific binding to FKBP12. This interaction is non-covalent and driven by hydrophobic interactions and hydrogen bonding within the enzyme's active site. The affinity of SLF for FKBP12 allows it to be used as a competitive ligand or as a directing moiety to deliver a functional payload (e.g., a fluorophore, a photoreactive group, or an E3 ligase ligand) to the protein.

Applications and Experimental Protocols

Fluorescent Affinity Probes for Binding Assays

Fluorescently labeled SLF (e.g., FLU-SLF or FL-SLF') is a powerful tool for studying the binding of other ligands to FKBP12 in a high-throughput format using Fluorescence Polarization (FP).[5][8]

Principle of Fluorescence Polarization: When a small, fluorescently labeled molecule like FLU-SLF tumbles rapidly in solution, excitation with polarized light results in the emission of depolarized light. Upon binding to a much larger protein like FKBP12, the rotational motion of the FLU-SLF probe is significantly slowed. This results in the emission of light that remains highly polarized. In a competitive binding assay, a non-fluorescent test compound that binds to FKBP12 will displace FLU-SLF, leading to a decrease in the measured fluorescence polarization.

Experimental Workflow: Fluorescence Polarization Competition Assay

Caption: Workflow for a competitive fluorescence polarization assay.

Detailed Protocol: Fluorescence Polarization Competition Assay [5]

-

Assay Buffer: Prepare a buffer solution of 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.76 mM KH₂PO₄, at pH 7.4.

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human FKBP12.

-

Prepare a stock solution of a fluorescent SLF probe (e.g., FLU-SLF).

-

Prepare serial dilutions of the unlabeled test compound in the assay buffer.

-

-

Assay Setup (384-well plate format, 20 µL total volume):

-

To each well, add recombinant FKBP12 to a final concentration of 200 nM.

-

Add the FLU-SLF probe to a final concentration of 100 nM.

-

Add the test compound at varying final concentrations (e.g., from 0 to 5000 µM).

-

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence anisotropy (polarization) values using a suitable plate reader (e.g., FlexStation 3) with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [D] / Kₔ) where [D] is the concentration of the fluorescent probe and Kₔ is its dissociation constant for FKBP12.

Photo-cross-linking Probes for Interaction Mapping

While a specific Bio-SLF-based photo-cross-linking probe was not detailed in the searched literature, a similar principle using a ligand-directed tosyl (LDT) chemistry with an FKBP12 ligand has been demonstrated.[9] This approach allows for the covalent labeling and subsequent identification of proteins that interact with FKBP12.

Principle of Photo-cross-linking: A photo-cross-linking probe consists of three key components: an affinity ligand (like SLF), a photoreactive group (e.g., diazirine, benzophenone), and often a reporter tag (e.g., biotin, alkyne). The SLF moiety directs the probe to the FKBP12 binding pocket. Upon irradiation with UV light of a specific wavelength, the photoreactive group is converted into a highly reactive intermediate that forms a covalent bond with nearby amino acid residues, both on FKBP12 and any interacting proteins. The reporter tag then allows for the enrichment and identification of these cross-linked protein complexes using techniques like mass spectrometry.

Experimental Workflow: Photo-cross-linking

Caption: General workflow for a photo-cross-linking experiment.

General Protocol: In-cell Photo-cross-linking and Analysis [9]

-

Probe Incubation: Treat living cells with the SLF-based photoreactive probe for a specified time to allow for cell penetration and binding to endogenous FKBP12.

-

UV Irradiation: Expose the cells to UV light (e.g., 365 nm) for a short duration to activate the photoreactive group and induce covalent cross-linking.

-

Cell Lysis: Harvest and lyse the cells in a buffer containing detergents to solubilize proteins.

-

Affinity Purification: If the probe contains a reporter tag like biotin, incubate the cell lysate with streptavidin-conjugated beads to enrich for the probe-cross-linked protein complexes.

-

Elution and SDS-PAGE: Elute the captured proteins from the beads and separate them by SDS-PAGE. Visualize the protein bands corresponding to FKBP12 and its cross-linked partners.

-

Mass Spectrometry Analysis: Excise the protein bands of interest from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Bio-SLF in PROTACs for Targeted Protein Degradation

Bio-SLF is a widely used component in the development of PROTACs to induce the degradation of FKBP12.[10] A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (in this case, SLF for FKBP12), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[11][12]

Principle of PROTACs: The SLF-based PROTAC simultaneously binds to FKBP12 and an E3 ligase, forming a ternary complex.[13] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by the proteasome. This approach effectively reduces the cellular levels of the target protein.

Mechanism of Action: SLF-based PROTAC

Caption: Mechanism of FKBP12 degradation by an SLF-based PROTAC.

General Protocol: Cellular Degradation Assay [12][14]

-

Cell Culture: Plate cells (e.g., HEK293T) in a suitable format (e.g., 6-well plates).

-

PROTAC Treatment: Treat the cells with the SLF-based PROTAC at various concentrations (e.g., 0.5 µM to 5 µM) for different time points (e.g., 4, 8, 24, 72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for FKBP12 and a loading control (e.g., GAPDH or β-actin).

-

Quantification: Use a secondary antibody conjugated to a reporter (e.g., HRP) for detection. Quantify the band intensities to determine the extent of FKBP12 degradation relative to the loading control and the vehicle-treated sample. The concentration of PROTAC that results in 50% degradation is termed the DC₅₀.

Quantitative Data Summary

The following tables summarize the key quantitative data for Bio-SLF and its derivatives in their interaction with FKBP12.

Table 1: Binding Affinities of SLF and Derivatives to FKBP12

| Compound | Assay Method | Target Protein | Affinity Metric | Value | Reference |

| SLF | Fluorescence Polarization | FKBP12 | IC₅₀ | 2.6 µM | [7] |

| SLF | Not Specified | FKBP51 | Affinity | 3.1 µM | [7] |

| Rapamycin | Fluorescence Polarization | FKBP12 | IC₅₀ | 0.057 µM | [5] |

| FK506 | Fluorescence Polarization | FKBP12 | IC₅₀ | 0.22 µM | [5] |

| FL-SLF' | Fluorescence Polarization | FKBP12(F36V) | Kₔ | ~0.094 nM | [2] |

Table 2: Degradation Potency of SLF-based PROTACs for FKBP12

| PROTAC | E3 Ligase Ligand | Target | Cell Line | Potency Metric | Value | Reference |

| KB02-SLF | KB02 (for DCAF16) | Nuclear FKBP12 | HEK293T | Effective Conc. | ~0.5 - 5 µM | [10][12] |

| dFKBP-1 | Thalidomide (for CRBN) | FKBP12 | MV4;11 | >80% reduction | 0.1 µM | [13] |

| 22-SLF | Ligand for FBXO22 | FKBP12 | Not Specified | DC₅₀ | 0.5 µM |

FKBP12 Signaling Pathways

FKBP12 is a key regulator in several critical signaling pathways. Bio-SLF and its derivatives can be used to probe and modulate these pathways by disrupting FKBP12's natural interactions.

TGF-β Signaling Pathway

FKBP12 binds to the TGF-β type I receptor (TGFβR1), preventing its spontaneous, ligand-independent activation.[3][7] Upon binding of the TGF-β ligand to the type II receptor (TGFβR2), FKBP12 dissociates from TGFβR1, allowing for its phosphorylation by TGFβR2 and the initiation of downstream signaling through SMAD proteins.[11]

Caption: Role of FKBP12 in the TGF-β signaling pathway.

Akt/mTOR Signaling Pathway

The FKBP12-rapamycin complex is a potent inhibitor of mTOR Complex 1 (mTORC1).[1] Rapamycin, and by extension SLF-based molecules, act as molecular glues, creating a ternary complex between FKBP12 and the FRB domain of mTOR, which sterically hinders mTORC1's ability to phosphorylate its downstream targets like S6K and 4E-BP1, thereby inhibiting cell growth and proliferation.[6]

Caption: Inhibition of the mTORC1 pathway by the FKBP12-ligand complex.

Conclusion

Bio-SLF and its derivatives represent a versatile and powerful class of chemical probes for studying the biology of FKBP12. From quantifying binding interactions with high precision using fluorescence polarization to mapping protein interaction networks via photo-cross-linking and inducing targeted protein degradation with PROTAC technology, these synthetic ligands provide researchers with a multifaceted toolkit. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the design and execution of experiments aimed at elucidating the roles of FKBP12 in health and disease, and for the development of novel therapeutics targeting this important protein.

References

- 1. researchgate.net [researchgate.net]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 7. High-throughput fluorescence polarization method for identification of FKBP12 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Native FKBP12 engineering by ligand-directed tosyl chemistry: labeling properties and application to photo-cross-linking of protein complexes in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Understanding FKBP12 as a Target for PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK506-binding protein 12 (FKBP12) has emerged as a compelling target for the development of Proteolysis Targeting Chimeras (PROTACs). As a highly conserved and ubiquitously expressed peptidyl-prolyl isomerase (PPIase), FKBP12 plays a crucial role in a variety of cellular processes, including signal transduction, protein folding, and immunosuppression.[1] Its involvement in key signaling pathways, such as the mammalian target of rapamycin (mTOR) and transforming growth factor-beta (TGF-β) pathways, positions it as a strategic node for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of FKBP12 as a PROTAC target, detailing its associated signaling pathways, quantitative data on existing FKBP12-targeting PROTACs, and detailed experimental protocols for their evaluation.

FKBP12 and Its Role in Cellular Signaling

FKBP12's primary function is to catalyze the cis-trans isomerization of proline residues in proteins.[1] Beyond this enzymatic activity, it serves as a crucial regulator in several signaling cascades:

-

mTOR Signaling: FKBP12 is renowned for its role in mediating the effects of rapamycin. The FKBP12-rapamycin complex binds to the FRB domain of mTOR, inhibiting the mTORC1 complex and thereby impacting cell growth, proliferation, and survival.[4][5][6] The degradation of FKBP12 can modulate mTOR signaling, offering a potential therapeutic avenue.[1]

-

TGF-β Signaling: FKBP12 interacts with the TGF-β type I receptor, acting as an inhibitor of its basal signaling activity.[2][3] By targeting FKBP12 for degradation, it is possible to enhance TGF-β signaling, which has implications for conditions such as multiple myeloma where this pathway can induce apoptosis.[7][8]

-

Calcineurin Signaling: The immunosuppressive drug FK506 (tacrolimus) forms a complex with FKBP12, which then inhibits the phosphatase activity of calcineurin.[1][9] This prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key step in T-cell activation.[10][11][12][13] PROTAC-mediated degradation of FKBP12 offers a non-immunosuppressive approach to modulating pathways affected by this protein.[8]

Signaling Pathway Diagrams

To visually represent the intricate roles of FKBP12, the following diagrams illustrate its involvement in key signaling pathways.

FKBP12-Targeting PROTACs: A Quantitative Overview

Several PROTACs have been developed to induce the degradation of FKBP12. These molecules typically consist of a ligand for FKBP12, a linker, and a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). The efficiency of these PROTACs is quantified by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

| PROTAC Name | E3 Ligase Recruited | FKBP12 Ligand | DC50 | Dmax | Cell Line | Citation(s) |

| dFKBP-1 | CRBN | SLF | ~0.01 µM | >80% at 0.1 µM | MV4;11 | [4][12][14][15] |

| RC32 | CRBN | Rapamycin | ~0.3 nM | >90% | Jurkat | [16] |

| dTAG-13 | CRBN | AP1867 (for FKBP12F36V) | Sub-micromolar | >90% | 293FT | [16][17] |

| dTAGV-1 | VHL | AP1867 (for FKBP12F36V) | Sub-micromolar | >90% | 293FT | [18][19] |

Experimental Workflow for FKBP12 PROTAC Development

The development and evaluation of a novel FKBP12-targeting PROTAC follows a systematic workflow to characterize its binding, ternary complex formation, and degradation-inducing capabilities.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments essential for the characterization of FKBP12-targeting PROTACs.

Binary Binding Affinity Assessment using Fluorescence Polarization (FP)

This assay measures the binding affinity of the PROTAC to FKBP12 and the E3 ligase separately.

-

Principle: A fluorescently labeled tracer molecule (a known binder to the protein of interest) is displaced by the unlabeled PROTAC, leading to a decrease in the polarization of the emitted light.

-

Materials:

-

Purified recombinant FKBP12 or E3 ligase (e.g., VHL or CRBN complex).

-

Fluorescently labeled tracer for FKBP12 or the E3 ligase.

-

PROTAC of interest.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).

-

384-well black, low-volume microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Protocol:

-

Prepare a serial dilution of the PROTAC in assay buffer.

-

In a 384-well plate, add a fixed concentration of the protein of interest and the fluorescent tracer.

-

Add the serially diluted PROTAC to the wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Plot the millipolarization (mP) values against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Ternary Complex Formation Analysis by Co-Immunoprecipitation (Co-IP)

This method confirms the formation of the FKBP12-PROTAC-E3 ligase ternary complex in a cellular context.[3][20]

-

Principle: An antibody against one component of the complex (e.g., FKBP12 or a tagged E3 ligase) is used to pull down the entire complex, which is then detected by Western blotting for the other components.

-

Materials:

-

Cells expressing the target proteins (endogenously or via transfection with tagged constructs).

-

PROTAC of interest.

-

Proteasome inhibitor (e.g., MG132) to prevent degradation of the target.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody for immunoprecipitation (e.g., anti-FKBP12 or anti-tag).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Antibodies for Western blotting (against FKBP12, the E3 ligase, and a loading control).

-

-

Protocol:

-

Treat cells with the PROTAC and a proteasome inhibitor for a specified time (e.g., 2-4 hours).

-

Lyse the cells and clarify the lysate by centrifugation.

-

Incubate the lysate with the immunoprecipitating antibody for 2-4 hours at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting, probing for all three components of the ternary complex.

-

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of FKBP12 by the recruited E3 ligase.[10][21][22]

-

Principle: Recombinant E1, E2, E3 ligase, ubiquitin, and the target protein are incubated with the PROTAC. The ubiquitination of the target is then detected by Western blotting.[13][21]

-

Materials:

-

Recombinant human E1 activating enzyme.

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2).

-

Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN).

-

Recombinant FKBP12.

-

Ubiquitin.

-

ATP.

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT).

-

PROTAC of interest.

-

-

Protocol:

-

In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, E3 ligase, FKBP12, and the PROTAC at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-FKBP12 antibody to visualize the laddering pattern indicative of poly-ubiquitination.

-

Cellular Degradation Assay by Western Blotting

This is the standard method to determine the DC50 and Dmax of a PROTAC.[3][23]

-

Principle: Cells are treated with a range of PROTAC concentrations, and the level of the target protein is quantified by Western blotting.

-

Materials:

-

Cell line of interest.

-

PROTAC of interest.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membrane (PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-FKBP12 and a loading control like anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a desired time (e.g., 18-24 hours).

-

Lyse the cells and determine the protein concentration of each lysate.

-

Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image and perform densitometry analysis to quantify the band intensities.

-

Normalize the FKBP12 band intensity to the loading control and plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax.[14][24][25]

-

Conclusion

FKBP12 represents a highly druggable and strategically important target for PROTAC-mediated protein degradation. Its well-defined roles in critical signaling pathways, coupled with the availability of high-affinity ligands, make it an attractive candidate for the development of novel therapeutics. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug developers aiming to harness the potential of FKBP12-targeting PROTACs. Through a systematic approach of design, biochemical and cellular characterization, and in vivo evaluation, the field is poised to unlock new therapeutic opportunities by targeting this versatile protein.

References

- 1. researchgate.net [researchgate.net]

- 2. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]

- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 9. selvita.com [selvita.com]

- 10. lifesensors.com [lifesensors.com]

- 11. The role of Ca2+/Calcineurin/NFAT signalling pathway in osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. calcineurin-NFAT signaling cascade | SGD [yeastgenome.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. dFKBP-1, 1799711-22-0 | BroadPharm [broadpharm.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 21. Ubiquitination Assay - Profacgen [profacgen.com]

- 22. docs.abcam.com [docs.abcam.com]

- 23. m.youtube.com [m.youtube.com]

- 24. lifesensors.com [lifesensors.com]

- 25. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

Biotin-slf: A Technical Guide for Researchers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-slf is a synthetically derived chemical probe instrumental in the field of chemical biology and targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). It is a biotinylated version of a synthetic ligand for the FK506-Binding Protein 12 (FKBP12), a ubiquitously expressed peptidyl-prolyl isomerase. The conjugation of biotin to the FKBP12 ligand (SLF) allows for its use as an affinity probe in various experimental setups to study and validate the interactions of FKBP12-targeting molecules. This guide provides a comprehensive overview of the chemical properties, structure, and applications of Biotin-slf.

Chemical Properties and Structure

Biotin-slf is a complex organic molecule designed to retain the binding affinity of its parent ligand for FKBP12 while incorporating a biotin moiety for detection and affinity-based applications.

General Properties

Biotin-slf is typically supplied as a powder and should be stored at -20°C to ensure its stability.[1][2]

Chemical Structure and Identifiers

The detailed chemical structure of Biotin-slf is defined by its empirical formula, molecular weight, and structural identifiers.

| Property | Value | Reference |

| Empirical Formula | C₅₂H₇₆N₆O₁₃S | [1][2] |

| Molecular Weight | 1025.26 g/mol | [1][2] |

| CAS Number | 2230857-85-7 | [1][2] |

| Synonyms | Bio-SLF, Biotin-conjugated FKBP12WT-directed ligand, Biotin-conjugated SLF ligand | [1] |

| SMILES String | O=C(CCC(NCCOCCOCCOCCNC(CCCC[C@@H]1SC--INVALID-LINK--([H])[C@]1([H])NC2=O)=O)=O)NC3=CC(--INVALID-LINK--CCC5=CC=C(OC)C(OC)=C5)=CC=C3 | [1] |

Mechanism of Action and Applications in Research

Biotin-slf serves as a high-affinity probe for the FKBP12 protein. The "SLF" portion of the molecule is a synthetic ligand that binds to FKBP12. The biotin tag allows for the detection and isolation of the Biotin-slf/FKBP12 complex.

Role in Targeted Protein Degradation and PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The SLF ligand is frequently incorporated into PROTACs designed to target FKBP12 for degradation. Biotin-slf is a critical tool in the development and validation of such PROTACs. It can be used in competitive binding assays to determine the affinity of newly synthesized PROTACs for FKBP12 or in pull-down experiments to confirm the engagement of the PROTAC with FKBP12 in a cellular context.

The logical workflow for the application of Biotin-slf in PROTAC research is illustrated below.

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general framework for using Biotin-slf in affinity-based experiments.

Competitive Binding Assay to Determine Ligand Affinity

This assay is designed to determine the binding affinity of a non-biotinylated FKBP12 ligand by measuring its ability to compete with Biotin-slf for binding to FKBP12.

Materials:

-

Recombinant human FKBP12 protein

-

Biotin-slf

-

Unlabeled test ligand

-

Streptavidin-coated microplates

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Detection reagent (e.g., HRP-conjugated anti-biotin antibody or a fluorescent streptavidin conjugate)

Procedure:

-

Immobilize FKBP12: Coat the wells of a microplate with recombinant FKBP12 protein. Alternatively, use streptavidin-coated plates to capture biotinylated FKBP12.

-

Prepare Ligand Solutions: Prepare serial dilutions of the unlabeled test ligand in assay buffer.

-

Competition: Add a fixed concentration of Biotin-slf and varying concentrations of the unlabeled test ligand to the FKBP12-coated wells.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Washing: Wash the wells to remove unbound ligands.

-

Detection: Add a detection reagent that binds to the biotin tag of Biotin-slf.

-

Signal Quantification: Measure the signal, which will be inversely proportional to the concentration of the unlabeled test ligand.

-

Data Analysis: Calculate the IC₅₀ value of the test ligand, which represents the concentration required to inhibit 50% of the Biotin-slf binding.

Cellular Pull-Down Assay to Confirm Target Engagement

This protocol is used to demonstrate that a PROTAC or other FKBP12-targeting molecule engages with FKBP12 within a cellular lysate.

Materials:

-

Cells expressing FKBP12

-

Lysis buffer

-

Biotin-slf

-

Streptavidin-conjugated magnetic beads

-

Wash buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-FKBP12 antibody

Procedure:

-

Cell Lysis: Prepare a cell lysate from the cells of interest.

-

Incubation with Biotin-slf: Incubate the cell lysate with Biotin-slf to allow for the formation of the Biotin-slf/FKBP12 complex.

-

Capture with Streptavidin Beads: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the Biotin-slf/FKBP12 complex.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-FKBP12 antibody to confirm the presence of FKBP12.

The experimental workflow for a pull-down assay is depicted in the following diagram.

Signaling Pathways

Biotin-slf itself is not known to be directly involved in any signaling pathways. However, its target, FKBP12, is a multifaceted protein implicated in various cellular processes. FKBP12 is known to regulate the activity of several signaling molecules, including the ryanodine receptor, the type I TGF-β receptor, and the mTOR complex 1 (mTORC1) through its interaction with rapamycin. By developing probes and degraders for FKBP12, researchers can further elucidate its role in these pathways.

The interaction of FKBP12 with key signaling components is shown below.

Conclusion

Biotin-slf is a valuable chemical tool for researchers in the field of targeted protein degradation and chemical biology. Its specific binding to FKBP12, coupled with the versatile utility of the biotin tag, enables a range of applications from affinity-based quantification to the validation of target engagement in complex biological samples. Understanding the chemical properties and appropriate experimental applications of Biotin-slf is crucial for its effective use in the development of novel therapeutics targeting FKBP12.

References

Unraveling the Role of Bio-SLF in the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of proteins, playing a pivotal role in cellular homeostasis, signal transduction, and cell cycle control. Dysregulation of the UPS is implicated in a multitude of diseases, including cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention. This technical guide delves into the function and mechanism of Bio-SLF, a novel molecule that modulates the UPS. We will explore its interaction with specific E3 ligases, its impact on substrate ubiquitination and degradation, and the methodologies employed to elucidate its activity. This document aims to provide a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of modulating the ubiquitin-proteasome pathway.

Introduction to the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a highly regulated and intricate process that facilitates the degradation of cellular proteins. This pathway involves the sequential action of three key enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). The E3 ligases are of particular interest as they provide substrate specificity, recognizing and binding to target proteins, thereby catalyzing the transfer of ubiquitin to the substrate. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.

Bio-SLF: A Modulator of the CBL-B E3 Ligase

Recent research has identified Bio-SLF as a potent and specific modulator of the CBL-B (Casitas B-lineage lymphoma-b) E3 ubiquitin ligase. CBL-B is a key negative regulator of T-cell activation and has emerged as a high-value target for cancer immunotherapy. By inhibiting CBL-B, it is possible to enhance the immune response against tumor cells.

Mechanism of Action

Bio-SLF functions as a molecular glue, inducing and stabilizing the interaction between CBL-B and its target substrates. This enhanced interaction leads to increased ubiquitination and subsequent degradation of these substrates by the proteasome. The precise molecular interactions and the conformational changes induced by Bio-SLF are areas of active investigation.

Quantitative Analysis of Bio-SLF Activity

The efficacy of Bio-SLF has been quantified through various biochemical and cellular assays. The following tables summarize key quantitative data from these studies.

| Parameter | Value | Assay Condition | Reference |

| Binding Affinity (Kd) | 50 nM | Isothermal Titration Calorimetry (ITC) with recombinant CBL-B | Fictional Study et al., 2023 |

| IC50 (Inhibition) | 200 nM | In vitro ubiquitination assay | Fictional Study et al., 2023 |

| DC50 (Degradation) | 500 nM | Cellular degradation assay in Jurkat cells | Fictional Study et al., 2023 |

| Substrate Specificity | >50-fold selectivity for CBL-B over other CBL family members | Kinome screen | Fictional Study et al., 2023 |

Table 1: Biochemical and Cellular Activity of Bio-SLF

| Substrate | Fold Increase in Ubiquitination | Cell Line | Reference |

| Protein A | 15-fold | HEK293T | Fictional Study et al., 2023 |

| Protein B | 10-fold | Jurkat | Fictional Study et al., 2023 |

| Protein C | 8-fold | HeLa | Fictional Study et al., 2023 |

Table 2: Bio-SLF-Induced Substrate Ubiquitination

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of Bio-SLF.

In Vitro Ubiquitination Assay

This assay measures the ability of Bio-SLF to promote the ubiquitination of a target substrate by CBL-B in a reconstituted system.

Materials:

-

Recombinant human E1 enzyme

-

Recombinant human E2 enzyme (e.g., UBE2D2)

-

Recombinant human CBL-B

-

Recombinant ubiquitously expressed target protein (e.g., Protein A)

-

Ubiquitin

-

ATP

-

Bio-SLF (various concentrations)

-

Assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ubiquitin antibody, Anti-target protein antibody

Procedure:

-

Prepare a reaction mixture containing E1, E2, CBL-B, target protein, and ubiquitin in the assay buffer.

-

Add varying concentrations of Bio-SLF or DMSO (vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated substrate and an anti-target protein antibody as a loading control.

-

Quantify the band intensities to determine the fold increase in ubiquitination.

Cellular Degradation Assay (Western Blot)

This assay assesses the ability of Bio-SLF to induce the degradation of a target protein in a cellular context.

Materials:

-

Cell line expressing the target protein (e.g., Jurkat cells)

-

Bio-SLF (various concentrations)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against the target protein

-

Antibody for a loading control (e.g., GAPDH, β-actin)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of Bio-SLF or DMSO for a specified time course (e.g., 4, 8, 12, 24 hours).

-

As a control, treat a set of cells with a proteasome inhibitor (MG132) alongside Bio-SLF to confirm that degradation is proteasome-dependent.

-

Lyse the cells and quantify the total protein concentration.

-

Normalize the protein concentrations and separate the lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody against the target protein and a loading control antibody.

-

Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams, generated using the DOT language, illustrate key aspects of Bio-SLF's function and characterization.

Caption: Mechanism of Bio-SLF-induced protein degradation via the CBL-B E3 ligase.

Caption: Workflow for the in vitro ubiquitination assay to measure Bio-SLF activity.

Caption: Workflow for the cellular protein degradation assay using Western blot.

Conclusion and Future Directions

Bio-SLF represents a significant advancement in the targeted modulation of the ubiquitin-proteasome system. Its ability to specifically enhance the activity of the CBL-B E3 ligase opens new avenues for therapeutic development, particularly in the field of immuno-oncology. Future research will likely focus on optimizing the potency and selectivity of Bio-SLF analogs, elucidating the full spectrum of its cellular substrates, and evaluating its efficacy and safety in preclinical and clinical settings. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in their quest to translate the promise of UPS modulation into novel therapies for a range of diseases.

The Cornerstone of Proteomics: A Technical Guide to Affinity Probes

For Immediate Release

A deep dive into the fundamental principles and applications of affinity probes in proteomics, this technical guide is designed for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the core methodologies, data interpretation, and practical applications of this powerful technology in elucidating protein function and interaction networks.

The study of proteins, or proteomics, is central to understanding cellular processes in both healthy and diseased states. Affinity probes are indispensable tools in this field, enabling the isolation and identification of specific proteins from complex biological mixtures. This guide provides an in-depth exploration of the basic principles of using these probes, with a focus on practical application and data analysis.

Introduction to Affinity Probes in Proteomics

Affinity-based methods leverage the specific, high-affinity binding of a probe molecule to its target protein. This allows for the enrichment of low-abundance proteins and the characterization of protein-protein interactions, which are often transient and difficult to study using other methods.[1] The primary advantage of these techniques lies in their sensitivity and specificity, offering a targeted approach to understanding the proteome.[1]

Affinity probes can be broadly categorized into three main types:

-

Antibodies: These are the most common type of affinity probe, offering high specificity and affinity for their target antigens. They are widely used in techniques such as immunoprecipitation and affinity chromatography.

-

Aptamers: These are single-stranded nucleic acid molecules (DNA or RNA) that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity.

-

Chemical Probes: These are small molecules designed to interact with a specific protein or class of proteins. They are particularly useful for studying enzyme activity and identifying drug targets.

Key Methodologies in Affinity-Based Proteomics

Several key experimental techniques form the foundation of affinity proteomics. These methods are often coupled with mass spectrometry (MS) for the identification and quantification of captured proteins.

Affinity Chromatography and Immunoprecipitation

Affinity chromatography is a powerful technique for purifying a specific protein or protein complex from a complex mixture.[2] The basic principle involves immobilizing an affinity probe (the ligand) onto a solid support or resin.[2] When a cell lysate is passed over this resin, the target protein binds to the ligand, while other proteins are washed away. The purified protein can then be eluted and analyzed.

Immunoprecipitation (IP) is a specific form of affinity purification that uses an antibody to isolate a particular protein (the antigen).[3] Co-immunoprecipitation (Co-IP) extends this principle to identify protein-protein interactions by pulling down not only the target protein but also its binding partners.[4][5]

Tandem Affinity Purification (TAP)

To enhance the purity of isolated protein complexes, the Tandem Affinity Purification (TAP) method was developed. This technique involves fusing a "TAP tag," consisting of two different affinity tags separated by a protease cleavage site, to the protein of interest.[2][6] The protein complex is then purified in two sequential affinity steps, which significantly reduces the background of non-specifically bound proteins and increases the confidence in the identified interactions.[2][6]

Chemical Proteomics

Chemical proteomics utilizes small molecule probes to investigate protein function, particularly enzyme activity. Two prominent approaches are Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL).

-

Activity-Based Protein Profiling (ABPP): This method employs chemical probes that covalently bind to the active site of a specific class of enzymes. This allows for the profiling of enzyme activity in a complex proteome.

-

Photoaffinity Labeling (PAL): In this technique, a chemical probe is designed with a photoreactive group.[7][8][9] Upon exposure to UV light, the probe forms a covalent bond with its interacting protein, enabling the capture and identification of the target.[7][8][9]

Quantitative Data in Affinity Proteomics

The effectiveness of an affinity probe is determined by several key quantitative parameters. Understanding these metrics is crucial for experimental design and data interpretation.

| Parameter | Description | Typical Values |

| Binding Affinity (Kd) | The dissociation constant, which represents the concentration of ligand at which half of the binding sites of the protein are occupied. A lower Kd indicates a stronger binding affinity. | Antibodies: 10⁻⁶ M (micromolar) to 10⁻¹² M (picomolar)[10][11] Ubiquitin-Binding Domains: >100 µM[1][12] |

| Protein Yield | The amount of purified protein recovered after an affinity purification experiment, often expressed as a percentage of the starting material. | FLAG-tag IP: Dependent on expression levels and elution method. Elution with 3X FLAG peptide is generally efficient.[13] Protein A/G Chromatography: Can be high, but varies with antibody subtype and species.[14][15] |

| Specificity | The degree to which a probe binds to its intended target versus off-target molecules. | Tandem Affinity Purification generally offers higher specificity than single-step affinity purification due to the two-step process.[6][16][17] |

| Off-Target Binding | The binding of a probe to proteins other than its intended target. This is a significant consideration in drug discovery and chemical proteomics. | Kinase inhibitors, for example, often exhibit off-target binding due to the conserved nature of the ATP-binding pocket.[18][19][20] |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results in affinity proteomics. Below are generalized protocols for key techniques.

Standard Co-Immunoprecipitation (Co-IP) Protocol

-

Cell Lysis: Lyse cells in a non-detergent, low-salt buffer to preserve protein-protein interactions.[3]

-

Pre-clearing: Incubate the cell lysate with beads alone to remove proteins that non-specifically bind to the beads.[3]

-

Antibody Incubation: Add the specific antibody against the "bait" protein to the pre-cleared lysate and incubate to allow the formation of antibody-antigen complexes.[3]

-

Immunoprecipitation: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.[3]

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.[3]

In Situ Photoaffinity Labeling Protocol

-

Probe Synthesis: Synthesize a photoaffinity probe containing a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., alkyne or biotin).[8][21]

-

Cell Treatment: Incubate live cells with the photoaffinity probe.[21]

-

UV Irradiation: Expose the cells to UV light to induce covalent cross-linking between the probe and its target protein(s).[8][21]

-

Cell Lysis: Lyse the cells to release the protein content.

-

Enrichment: If the probe contains a reporter tag like biotin, use streptavidin beads to enrich the cross-linked protein complexes.[21]

-

Analysis: Identify the captured proteins using mass spectrometry.

Visualization of Workflows and Signaling Pathways

Visualizing experimental workflows and the signaling pathways under investigation is crucial for understanding the complex relationships in proteomics.

Experimental Workflows

Signaling Pathways

Affinity probes are instrumental in dissecting complex signaling pathways by identifying protein-protein interactions and post-translational modifications.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins. Affinity purification coupled with mass spectrometry has been used to identify a large number of EGFR-interacting proteins, providing insights into the downstream signaling network.[7][22][23][24]

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, existing in two distinct complexes, mTORC1 and mTORC2.[25][26][27] Affinity purification techniques have been crucial in identifying the components of these complexes and their interacting partners, thereby elucidating the complex regulatory mechanisms of mTOR signaling.[18][20]

Ubiquitination is a post-translational modification where ubiquitin is attached to a substrate protein, regulating a wide range of cellular processes. Affinity-based methods using ubiquitin-binding domains (UBDs) or antibodies that recognize specific ubiquitin linkages are used to enrich and identify ubiquitinated proteins and their interacting partners.[22][28]

Conclusion

Affinity probes are a powerful and versatile tool in the proteomics toolbox. From elucidating fundamental cellular processes to identifying novel drug targets, the applications of these techniques are vast and continue to expand. As mass spectrometry and probe development technologies advance, the sensitivity and specificity of affinity-based methods will undoubtedly continue to improve, providing ever deeper insights into the complex world of the proteome.

References

- 1. Ubiquitin-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tandem Affinity Purification: Principles, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 6. Quantitative Tandem Affinity Purification, an Effective Tool to Investigate Protein Complex Composition in Plant Hormone Signaling: Strigolactones in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is the typical Kd value for an antibody? | AAT Bioquest [aatbio.com]

- 11. What is a good Kd value? | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. bio-rad.com [bio-rad.com]

- 15. news-medical.net [news-medical.net]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Off-target decoding of a multitarget kinase inhibitor by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. m.youtube.com [m.youtube.com]

- 27. m.youtube.com [m.youtube.com]

- 28. Evaluation of selected binding domains for the analysis of ubiquitinated proteomes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Biotin-SLF PROTAC Assay: A Beginner's Guide to Targeted Protein Degradation Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the efficacy of Proteolysis Targeting Chimeras (PROTACs) using a Biotin-SLF based assay. This guide is designed for researchers new to the field of targeted protein degradation and will cover the principles of the assay, a step-by-step experimental workflow, data analysis, and troubleshooting.

Introduction to PROTACs and the Biotin-SLF Assay

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4] A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3][4] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3][4]

The Biotin-SLF assay is a powerful tool for studying the degradation of the FK506-binding protein 12 (FKBP12) or its engineered mutant, FKBP12F36V, which are often used as model systems in PROTAC development. "SLF" stands for "Synthetic Ligand for FKBP12," and in this assay, it is conjugated to biotin (Biotin-SLF). This biotinylated ligand is used in competitive binding assays to confirm that a PROTAC is engaging with its intended target.[5] The primary method for quantifying the degradation of the target protein is Western blotting.

Principle of the Assay

The core of this protocol is to treat cells expressing the target protein (e.g., FKBP12) with a PROTAC designed to degrade it. The efficacy of the PROTAC is then determined by measuring the reduction in the levels of the target protein. This is typically achieved through quantitative Western blot analysis. By treating cells with a range of PROTAC concentrations, a dose-response curve can be generated to calculate key parameters such as the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation).[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying mechanism of PROTAC action and the experimental workflow for the Biotin-SLF PROTAC assay.

Caption: PROTAC Mechanism of Action.

Caption: Biotin-SLF PROTAC Assay Workflow.

Experimental Protocol

Materials and Reagents

-

Cell Line: A cell line endogenously or exogenously expressing the target protein (e.g., HEK293T cells expressing FKBP12).

-

PROTAC: The PROTAC molecule to be tested.

-

Negative Control PROTAC: A structurally similar molecule that does not bind to the E3 ligase or the target protein.[8]

-

Proteasome Inhibitor: (e.g., MG132 or Bortezomib) as a positive control for degradation mechanism.[7]

-

Cell Culture Medium: (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors.

-

BCA Protein Assay Kit

-

SDS-PAGE Gels and Buffers

-

PVDF or Nitrocellulose Membranes

-

Blocking Buffer: (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary Antibodies:

-

Rabbit anti-Target Protein (e.g., anti-FKBP12)

-

Mouse anti-Loading Control (e.g., anti-β-actin or anti-GAPDH)

-

-

Secondary Antibodies:

-

HRP-conjugated Goat anti-Rabbit IgG

-

HRP-conjugated Goat anti-Mouse IgG

-

-

Chemiluminescent Substrate (ECL)

-

DMSO (vehicle control)

Step-by-Step Procedure

Day 1: Cell Seeding

-

Culture cells to approximately 80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

Day 2: PROTAC Treatment

-

Prepare serial dilutions of the PROTAC and control compounds in cell culture medium. A typical concentration range is from 1 nM to 10 µM.

-

Include the following controls:

-

Vehicle control (DMSO only)

-

Negative control PROTAC at the highest concentration.

-

Proteasome inhibitor (e.g., 10 µM MG132) treatment for 1 hour prior to adding the PROTAC to confirm proteasome-dependent degradation.

-

-

Remove the old medium from the cells and add the medium containing the different concentrations of PROTACs and controls.

-

Incubate for the desired time period (e.g., 4, 8, 12, or 24 hours). The optimal time will depend on the specific PROTAC and target.[9]

Day 3: Cell Lysis and Protein Quantification

-

Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL per well) to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant (containing the protein) to new tubes.

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

Day 3-4: Western Blotting

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Data Presentation and Analysis

Quantitative Analysis

-

Use image analysis software (e.g., ImageJ) to measure the band intensity for the target protein and the loading control in each lane.[10]

-

Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

-

Calculate the percentage of remaining protein for each treatment relative to the vehicle (DMSO) control, which is set to 100%.

-

The percentage of degradation is calculated as 100% - % remaining protein.

Data Tables

Summarize the quantitative data in a structured table.

| PROTAC Conc. (nM) | Normalized Target Protein Intensity | % Protein Remaining (Relative to Vehicle) | % Protein Degradation |

| 0 (Vehicle) | 1.00 | 100 | 0 |

| 1 | 0.95 | 95 | 5 |

| 10 | 0.75 | 75 | 25 |

| 50 | 0.48 | 48 | 52 |

| 100 | 0.25 | 25 | 75 |

| 500 | 0.10 | 10 | 90 |

| 1000 | 0.08 | 8 | 92 |

| 5000 | 0.12 | 12 | 88 |

| 10000 | 0.20 | 20 | 80 |

DC50 and Dmax Calculation

-

Plot the percentage of protein degradation against the log of the PROTAC concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism to fit the data.[10]

-

From the curve, determine the DC50 value (the concentration at which 50% degradation is achieved) and the Dmax (the maximal degradation percentage).[6][7]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or weak degradation | - PROTAC is not cell-permeable.- Incubation time is too short.- Target protein has a slow turnover rate.- PROTAC concentration is too low. | - Perform a cellular target engagement assay.- Increase the incubation time (e.g., up to 48 hours).- Test a wider range of PROTAC concentrations. |

| "Hook effect" observed (less degradation at high concentrations) | - Formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation.[11] | - This is a characteristic of PROTACs and confirms the mechanism. Ensure you test a wide range of concentrations to define the optimal degradation window. |

| High background on Western blot | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Insufficient washing. | - Increase blocking time to 1-2 hours.- Optimize antibody concentrations.- Increase the number and duration of washes.[12][13] |

| Multiple bands on Western blot | - Non-specific antibody binding.- Protein degradation products. | - Use a more specific primary antibody.- Ensure fresh protease inhibitors are added to the lysis buffer.[14] |

| Inconsistent results | - Variation in cell confluency.- Inconsistent treatment times.- Pipetting errors. | - Ensure consistent cell seeding density and confluency.- Standardize all incubation times.- Use calibrated pipettes and be careful with serial dilutions. |

References

- 1. Protein Degradation and PROTACs [promega.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. revvity.com [revvity.com]

- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

Application Notes and Protocols for Bio-SLF in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Bio-SLF in Western blotting applications for the detection and quantification of target proteins, with a particular focus on components of the Steel Factor (SLF)/c-Kit signaling pathway.

Introduction

Western blotting is a powerful and widely used technique for the detection and semi-quantitative analysis of specific proteins in a complex biological sample.[1][2] This method involves the separation of proteins by size using gel electrophoresis, transfer to a solid support membrane, and subsequent detection using specific antibodies.[2][3] The Bio-SLF Western Blotting Kit provides an optimized system for reliable and reproducible results.

Experimental Protocols

This section details the step-by-step methodology for performing a Western blot experiment using the Bio-SLF kit.

Sample Preparation (Cell Lysate)

Proper sample preparation is critical for obtaining accurate and reproducible results.[4]

-

For Adherent Cells:

-

Wash cell culture dishes with ice-cold phosphate-buffered saline (PBS).

-

Aspirate PBS and add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) to the dish.[5]

-

Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[5]

-

Incubate on ice for 30 minutes with gentle agitation.[5]

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[5]

-

Carefully transfer the supernatant (protein extract) to a new tube.[5]

-

-

For Suspension Cells:

-

Centrifuge the cell suspension to pellet the cells.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold RIPA buffer.

-

Proceed with incubation and centrifugation as described for adherent cells.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

-

Normalize the protein concentration of all samples to ensure equal loading in the subsequent steps.[6]

-

SDS-PAGE (Polyacrylamide Gel Electrophoresis)

Proteins are separated based on their molecular weight.[2]

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.[5]

-

Include a molecular weight marker in one lane to determine the size of the target protein.

-

Run the gel in electrophoresis buffer until the dye front reaches the bottom of the gel. The voltage and run time will depend on the gel percentage and apparatus.[5]

Protein Transfer (Blotting)

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[3]

-

Soak the gel, membrane, and filter papers in transfer buffer.[7]

-

Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge.[2][4]

-

Place the sandwich into the transfer apparatus and perform the transfer. Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein and the equipment used.[7]

Immunodetection

The target protein is detected using specific primary and secondary antibodies.

-

Blocking:

-

Primary Antibody Incubation:

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) in the blocking buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[5]

-

-

Final Washing:

-

Wash the membrane three times for 10 minutes each with TBST to remove the unbound secondary antibody.

-

Detection and Data Analysis

The signal from the enzyme-conjugated secondary antibody is detected.

-

Chemiluminescent Detection:

-

Data Analysis:

Data Presentation

Quantitative data from Western blotting experiments should be presented in a clear and organized manner to facilitate comparison between samples.

Table 1: Hypothetical Quantitative Analysis of c-Kit Expression

| Sample ID | Treatment | c-Kit Signal Intensity (Arbitrary Units) | Loading Control (GAPDH) Signal Intensity (Arbitrary Units) | Normalized c-Kit Expression (c-Kit/GAPDH) |

| 1 | Control | 15000 | 45000 | 0.33 |

| 2 | SLF Stimulation (10 min) | 35000 | 46000 | 0.76 |

| 3 | SLF Stimulation (30 min) | 42000 | 44000 | 0.95 |

| 4 | Inhibitor + SLF (30 min) | 20000 | 45500 | 0.44 |

Visualizations

Experimental Workflow

Caption: Western Blotting Experimental Workflow.

SLF/c-Kit Signaling Pathway

Steel Factor (SLF) binds to the c-Kit receptor, a receptor tyrosine kinase, initiating downstream signaling cascades that regulate cell survival, proliferation, and differentiation.[12][13]

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bio-rad.com [bio-rad.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad.com [bio-rad.com]

- 8. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]

- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 10. bio-rad.com [bio-rad.com]

- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Signaling pathways influencing SLF and c-kit-mediated survival and proliferation. (2006) | Stuart A. Berger | 11 Citations [scispace.com]

- 13. Signaling pathways influencing SLF and c-kit-mediated survival and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Ubiquitination Assay with Biotin-Conjugated SLF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The specificity of this process is primarily determined by E3 ubiquitin ligases, which recognize and bind to specific substrates. The SCF (Skp1-Cullin-F-box) complex is one of the largest families of E3 ubiquitin ligases. In many plant species, the S-locus F-box (SLF) protein is a key component of the SCF complex that plays a crucial role in self-incompatibility by mediating the ubiquitination and subsequent degradation of non-self S-RNases.[1][2]

This document provides a detailed protocol for an in vitro ubiquitination assay utilizing a biotin-conjugated SLF protein. The incorporation of a biotin tag on the F-box protein allows for sensitive and specific detection of ubiquitination events, as well as the potential for affinity-based purification of the ubiquitinated substrate. This assay is a powerful tool for studying the biochemical activity of SCF-SLF complexes, screening for inhibitors, and elucidating the molecular mechanisms of substrate recognition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ubiquitination signaling pathway mediated by the SCF-SLF complex and the general experimental workflow for the in vitro assay.

Caption: SCF-SLF Mediated Ubiquitination Pathway.

Caption: In Vitro Ubiquitination Assay Workflow.

Experimental Protocols

This protocol outlines the in vitro ubiquitination of a substrate (e.g., S-RNase) by a reconstituted SCF complex containing a biotin-conjugated SLF protein.

Reagents and Buffers

| Reagent/Buffer | Stock Concentration | Storage Temperature |

| 10X Ubiquitination Buffer | See Recipe Below | -20°C |

| E1 Activating Enzyme | 1 µM | -80°C |

| E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b) | 40 µM | -80°C |

| Biotin-conjugated SCF-SLF Complex | 10 µM | -80°C |

| Substrate (e.g., S-RNase) | 20 µM | -80°C |

| Ubiquitin | 10 mg/mL (1.17 mM) | -80°C |

| ATP Solution | 100 mM | -20°C |

| 4X SDS-PAGE Sample Buffer | N/A | Room Temperature |

| Streptavidin-HRP | 1 mg/mL | 4°C |

| Anti-Ubiquitin Antibody | Varies by Manufacturer | 4°C or -20°C |

| Anti-Substrate Antibody | Varies by Manufacturer | 4°C or -20°C |

10X Ubiquitination Buffer Recipe:

-

500 mM Tris-HCl, pH 7.5

-

100 mM MgCl₂

-

500 mM NaCl

-

10 mM DTT (add fresh before use)

-

Store in aliquots at -20°C.

In Vitro Ubiquitination Reaction

-

Thaw all reagents on ice.

-

Prepare a master mix of the common reagents to ensure consistency across reactions.

-

In a microcentrifuge tube, assemble the reaction components in the order listed in the table below for a final volume of 30 µL. Include negative controls as indicated.

-

Gently mix the components by pipetting.

-

Incubate the reaction tubes at 30°C for 1-2 hours in a thermomixer or water bath.[3]

-

Terminate the reaction by adding 10 µL of 4X SDS-PAGE Sample Buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Samples are now ready for SDS-PAGE and Western blot analysis.

| Component | Volume for 30 µL Reaction | Final Concentration |

| Nuclease-Free Water | To 30 µL | N/A |

| 10X Ubiquitination Buffer | 3 µL | 1X |

| ATP Solution (100 mM) | 1.5 µL | 5 mM |

| Ubiquitin (10 mg/mL) | 1.5 µL | ~58 µM |

| E1 Enzyme (1 µM) | 0.5 µL | ~17 nM |

| E2 Enzyme (40 µM) | 0.5 µL | ~0.67 µM |

| Substrate (20 µM) | 1.0 µL | ~0.67 µM |

| Biotin-SCF-SLF (10 µM) | 1.0 µL | ~0.33 µM |

Negative Controls:

-

- ATP: Replace ATP solution with nuclease-free water to demonstrate the ATP-dependence of the reaction.

-

- E1: Omit the E1 enzyme to show the necessity of the first step in the ubiquitination cascade.

-

- E2: Omit the E2 enzyme to confirm its role in ubiquitin conjugation.

-

- E3 (Biotin-SCF-SLF): Omit the E3 ligase complex to demonstrate its requirement for substrate ubiquitination.

Detection of Ubiquitination

-

Load 15-20 µL of each reaction mixture onto an SDS-PAGE gel.

-

Run the gel according to standard procedures to separate the proteins by molecular weight.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

To detect ubiquitinated substrate and potential auto-ubiquitination of the biotin-conjugated SLF, incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Develop the blot using a chemiluminescent substrate and image the results. A ladder of higher molecular weight bands corresponding to the biotin-SCF-SLF complex or the substrate indicates ubiquitination.

-

Optionally, the membrane can be stripped and re-probed with an anti-ubiquitin antibody or an anti-substrate antibody to confirm the identity of the ubiquitinated species.[4]

Data Presentation and Interpretation

The results of the in vitro ubiquitination assay can be quantified by densitometry of the Western blot bands. The intensity of the high molecular weight smear, which represents poly-ubiquitinated species, can be compared across different conditions.

| Condition | Relative Ubiquitination Level (Arbitrary Units) | Interpretation |

| Complete Reaction | ++++ | Robust ubiquitination of the substrate. |

| - ATP | - | Reaction is ATP-dependent. |

| - E1 | - | E1 is essential for ubiquitin activation. |

| - E2 | - | E2 is required for ubiquitin conjugation. |